molecular formula C23H15F3N2O4S B2498315 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 902521-21-5

2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Katalognummer: B2498315
CAS-Nummer: 902521-21-5
Molekulargewicht: 472.44
InChI-Schlüssel: UFTKYBMGDUXRBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a fluorinated quinolinone derivative featuring a sulfonyl group and a substituted acetamide moiety. Its core structure includes a 4-oxoquinolinone scaffold, which is a privileged structure in medicinal chemistry due to its bioactivity in kinase inhibition and antimicrobial applications . The compound is distinguished by dual 4-fluorophenyl substituents: one on the sulfonyl group and another on the acetamide nitrogen.

Eigenschaften

IUPAC Name

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O4S/c24-14-1-6-17(7-2-14)27-22(29)13-28-12-21(23(30)19-11-16(26)5-10-20(19)28)33(31,32)18-8-3-15(25)4-9-18/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKYBMGDUXRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a novel quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the quinoline core followed by sulfonylation and acetamide formation. Various methods such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds bearing similar structural motifs have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives demonstrated up to 84% inhibition of TNF-α and 92% inhibition of IL-6 at concentrations around 10 µM , compared to standard drugs like dexamethasone which showed 75% and 84% inhibition respectively at lower concentrations .

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values for related quinoline derivatives ranged from 10 to 30 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features have shown promising results, indicating potential for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of fluorine atoms in the phenyl rings has been associated with enhanced biological activity due to their electron-withdrawing properties, which can improve binding affinity to biological targets. For example, modifications at the 4-position of the phenyl group significantly influenced both anti-inflammatory and antimicrobial activities .

Case Studies

  • In Vitro Studies : A study involving various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their efficacy against inflammatory markers. Compounds exhibiting a fluorine atom at the 6-position showed increased potency compared to their non-fluorinated counterparts.
  • Cytotoxicity Assessments : In addition to anti-inflammatory and antimicrobial activities, cytotoxicity assays on cancer cell lines (e.g., MCF-7) revealed moderate cytotoxic effects for some derivatives, suggesting a potential dual role in therapeutic applications .

Data Summary

Activity Type Compound Inhibition (%) / MIC (µg/mL) Reference
Anti-inflammatory2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)...Up to 84% TNF-α
Antimicrobial2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)...MIC 10-30 µg/mL
CytotoxicityRelated quinoline derivativesModerate against MCF-7

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Modifications

  • Quinolinone vs. Quinazolinone: The target compound’s 4-oxoquinolinone core () is replaced with a 4-oxoquinazolinone in . Quinazolinones are associated with topoisomerase inhibition, while quinolinones are prevalent in kinase inhibitors .
  • Sulfonyl vs.

Substituent Effects

  • Fluorophenyl vs. Ethylphenyl: Replacing the 4-fluorophenyl acetamide group (target) with 4-ethylphenyl () increases hydrophobicity (XLogP3 4.6 vs.
  • Chloro vs.

Crystallographic and Hydrogen-Bonding Patterns

  • The N-(4-fluorophenyl) group in the target compound likely participates in intermolecular hydrogen bonding, as observed in ’s crystal structure, where N–H⋯O interactions stabilize molecular packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.